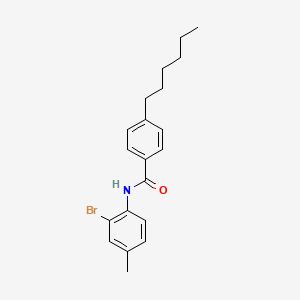
N-(2-bromo-4-methylphenyl)-4-hexylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-bromo-4-methylphenyl)-4-hexylbenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom and a methyl group attached to the phenyl ring, along with a hexyl chain attached to the benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-bromo-4-methylphenyl)-4-hexylbenzamide typically involves the reaction of 2-bromo-4-methyl-aniline with 4-hexyl-benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The purification process may involve crystallization or distillation techniques to achieve the desired purity levels.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in N-(2-bromo-4-methylphenyl)-4-hexylbenzamide can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The methyl group attached to the phenyl ring can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide in solvents like dimethylformamide or ethanol.
Oxidation: Reagents like potassium permanganate in aqueous or acidic conditions.
Reduction: Reagents like lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products:
Substitution: Formation of substituted derivatives like N-(2-Azido-4-methyl-phenyl)-4-hexyl-benzamide.
Oxidation: Formation of N-(2-Bromo-4-carboxy-phenyl)-4-hexyl-benzamide.
Reduction: Formation of N-(2-Bromo-4-methyl-phenyl)-4-hexyl-benzylamine.
科学研究应用
Chemistry: N-(2-bromo-4-methylphenyl)-4-hexylbenzamide is used as a building block in organic synthesis for the preparation of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used as a probe to study the interactions of brominated aromatic compounds with biological macromolecules such as proteins and nucleic acids.
Medicine: this compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its derivatives are being investigated for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the development of new materials with specific properties such as improved thermal stability and resistance to degradation.
作用机制
The mechanism of action of N-(2-bromo-4-methylphenyl)-4-hexylbenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the hexyl chain play a crucial role in modulating the compound’s binding affinity and selectivity towards these targets. The compound can inhibit or activate specific pathways, leading to the desired biological or chemical effects.
相似化合物的比较
- N-(2-Bromo-4-methyl-phenyl)-2-iodo-benzamide
- N-(2-Bromo-4-methyl-phenyl)-3,5-dichloro-benzamide
- N-(2-Bromo-4-methyl-phenyl)-2-phenyl-benzamide
Comparison:
- N-(2-Bromo-4-methyl-phenyl)-2-iodo-benzamide: This compound has an iodine atom instead of a hexyl chain, which affects its reactivity and binding properties.
- N-(2-Bromo-4-methyl-phenyl)-3,5-dichloro-benzamide: The presence of two chlorine atoms in the benzamide moiety enhances its electron-withdrawing properties, making it more reactive in nucleophilic substitution reactions.
- N-(2-Bromo-4-methyl-phenyl)-2-phenyl-benzamide: The phenyl group in this compound increases its hydrophobicity and affects its solubility and interaction with biological targets.
Uniqueness: N-(2-bromo-4-methylphenyl)-4-hexylbenzamide is unique due to the presence of the hexyl chain, which imparts specific physicochemical properties such as increased lipophilicity and enhanced membrane permeability. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
5606-70-2 |
|---|---|
分子式 |
C20H24BrNO |
分子量 |
374.3 g/mol |
IUPAC 名称 |
N-(2-bromo-4-methylphenyl)-4-hexylbenzamide |
InChI |
InChI=1S/C20H24BrNO/c1-3-4-5-6-7-16-9-11-17(12-10-16)20(23)22-19-13-8-15(2)14-18(19)21/h8-14H,3-7H2,1-2H3,(H,22,23) |
InChI 键 |
VPWGJTKERARHFU-UHFFFAOYSA-N |
SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)Br |
规范 SMILES |
CCCCCCC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)C)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-(Diphenylhydrazinylidene)methyl]-2-ethoxyphenol](/img/structure/B1657204.png)
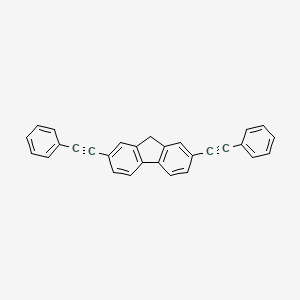
![N-[4-chloro-3-(dimethylsulfamoyl)phenyl]-2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B1657208.png)
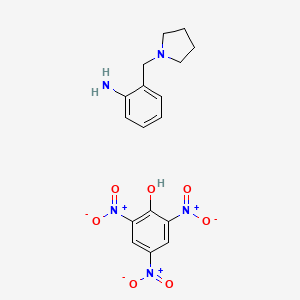
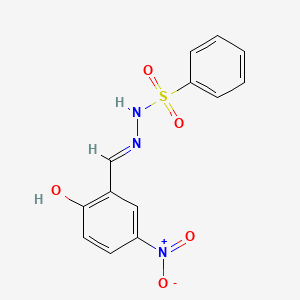
![[2-Oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl] 2-thiophen-3-ylacetate](/img/structure/B1657215.png)
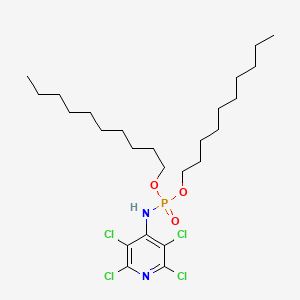
![2-[[3-(2-aminoethyl)-1H-indol-5-yl]oxy]ethanol](/img/structure/B1657217.png)
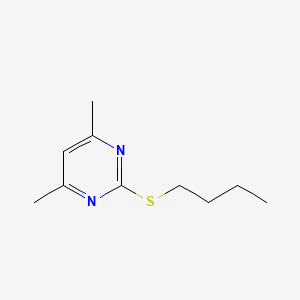
![2-Ethoxy-6-iodo-4-[(E)-1,2,4-triazol-4-yliminomethyl]phenol](/img/structure/B1657220.png)
![[(Z)-(4-fluorophenyl)methylideneamino] N-(2-chlorophenyl)carbamate](/img/structure/B1657221.png)
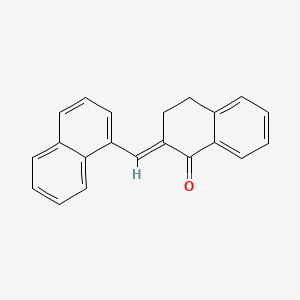
![Methyl 4-[ethoxycarbonyl-[(methyl-propan-2-yloxy-phosphoryl)methyl]amino]butanoate](/img/structure/B1657223.png)
![(5E)-5-[(2-nitrophenyl)methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B1657224.png)
